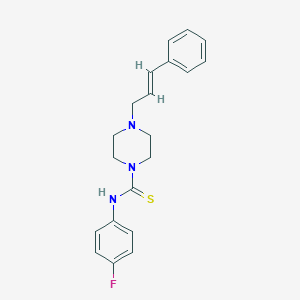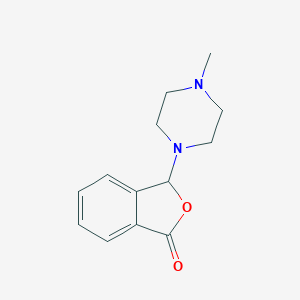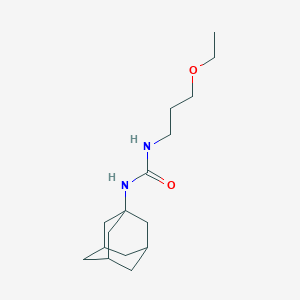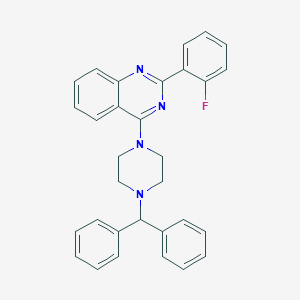![molecular formula C19H17N3O5S2 B431747 2-(phenylsulfonyl)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide CAS No. 523991-71-1](/img/structure/B431747.png)
2-(phenylsulfonyl)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(phenylsulfonyl)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide is a complex organic compound that features both sulfonyl and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylsulfonyl)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the sulfonylation of benzene to form benzenesulfonyl chloride . This intermediate can then react with 4-aminophenyl pyridine-2-sulfonamide under controlled conditions to yield the target compound. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(phenylsulfonyl)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(phenylsulfonyl)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(phenylsulfonyl)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(phenylsulfonyl)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide is unique due to its combination of sulfonyl and sulfonamide groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one or both of these functional groups.
Properties
CAS No. |
523991-71-1 |
|---|---|
Molecular Formula |
C19H17N3O5S2 |
Molecular Weight |
431.5g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C19H17N3O5S2/c23-19(14-28(24,25)16-6-2-1-3-7-16)21-15-9-11-17(12-10-15)29(26,27)22-18-8-4-5-13-20-18/h1-13H,14H2,(H,20,22)(H,21,23) |
InChI Key |
KSZOFFYILSBTGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4-(4-toluidinomethylene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B431745.png)

![N-{4-[({4-[2-(3,4-dimethoxyphenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}hexanamide](/img/structure/B431752.png)

![2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio]ethyl acetate](/img/structure/B431757.png)
![6-chloro-3-({2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-4-phenyl-2(1H)-quinolinone](/img/structure/B431761.png)
![N-[7-(4-tert-butylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide](/img/structure/B431762.png)
![4-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B431765.png)

![4-[(3-oxo-1H-2-benzofuran-1-yl)amino]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B431769.png)
![2-(4-fluorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B431770.png)

![2-[4-(3-Methylpiperidin-1-yl)quinazolin-2-yl]phenol](/img/structure/B431876.png)
